molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

Cat. No.: B1331636
CAS No.: 438212-42-1
M. Wt: 221.17 g/mol
InChI Key: OPVKAJXZPPRJFN-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry

The foundational work in triazolopyrimidine chemistry traces back to the early twentieth century when Bulow and Haas first discovered the fundamental structure of these fused heterocyclic systems. Their pioneering research established the basic framework that would eventually lead to the development of numerous derivatives, including the specific compound under discussion. The historical progression of triazolopyrimidine chemistry demonstrates a systematic evolution from simple synthetic approaches to sophisticated methodologies capable of producing highly functionalized derivatives. Early research focused primarily on understanding the basic structural characteristics and reactivity patterns of the triazolo[1,5-a]pyrimidine core, with researchers gradually developing more complex synthetic strategies as understanding of these systems deepened.

The development of synthetic methodologies for triazolopyrimidine derivatives has evolved significantly since the initial discoveries, with researchers identifying multiple synthetic pathways including triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a] pyrimidines rearrangement, and pyrimidotetrazine rearrangement approaches. These synthetic advances have enabled the creation of increasingly complex derivatives, including compounds like [(Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid. The historical development also reveals how understanding of isomeric relationships within triazolopyrimidine systems has advanced, with researchers now recognizing eight possible isomers of triazolopyrimidine, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being among the most stable and widely studied.

Research literature from the period 2014 to 2022 demonstrates significant expansion in triazolopyrimidine chemistry, with comprehensive studies examining synthesis methods, reactivity patterns, and biological properties. This recent period has been particularly productive in developing new synthetic approaches and identifying novel applications for triazolopyrimidine derivatives. The evolution of this field reflects broader trends in heterocyclic chemistry, where researchers have increasingly focused on creating functionally diverse molecules capable of addressing complex chemical and biological challenges.

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKAJXZPPRJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyrimidine Core

  • Starting Materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones or β-ketoesters such as 1-phenylbutane-1,3-dione.
  • Reaction Conditions: Cyclocondensation is performed in acetic acid under reflux conditions.
  • Outcome: This step yields ethyl esters of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate and its isomers.

Conversion to Carbonyl Chloride Intermediates

  • The ethyl esters obtained are hydrolyzed under basic conditions to the corresponding carboxylic acids.
  • These acids are then chlorinated using reagents such as thionyl chloride (SOCl₂) to form the reactive 2-carbonyl chloride intermediates (e.g., compounds 30 and 31).

Coupling with Amino-Acetic Acid

  • The 2-carbonyl chloride intermediates are reacted with amino-acetic acid or its derivatives.
  • Typical conditions involve the use of a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature.
  • This coupling yields the target [(Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid with high regioselectivity and yield.

Alternative and Advanced Synthetic Routes

One-Pot Gewald Reaction for Functionalized Derivatives

  • A one-pot Gewald reaction has been applied to synthesize derivatives bearing additional functional groups at the C-3 position.
  • This involves reacting cycloheptanone with cyanoacetamide derivatives, followed by coupling with the triazolopyrimidine carbonyl chloride intermediates.
  • Subsequent hydrolysis and cyclization steps yield tricyclic derivatives related to the target compound.

Regioselective One-Step Syntheses

  • Recent advances include regioselective one-step syntheses of 2-amino-triazolo[1,5-a]pyrimidines using 3,5-diamino-1,2,4-triazole and β-enaminones or β-ketoesters in glacial acetic acid at reflux.
  • These methods provide efficient access to key intermediates for further functionalization.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux (AcOH) Acetic acid 70-100 Rapid reaction, regioselective
Hydrolysis Base (e.g., NaOH) Ambient to reflux Water/ethanol High Converts ester to acid
Chlorination Thionyl chloride (SOCl₂) 0-50 °C Dichloromethane High Forms acid chloride intermediate
Coupling with amino-acetic acid Amino-acetic acid + DIPEA Room temperature Dichloromethane 75-90 Mild conditions, high selectivity
Gewald reaction (alternative) Cycloheptanone + cyanoacetamide derivatives Reflux Ethanol/DMF Moderate For functionalized derivatives

Research Findings and Analytical Data

  • The synthesized compounds, including [(Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid, have been characterized by NMR, IR, and mass spectrometry confirming the expected structures.
  • Yields are generally high, with regioselectivity controlled by the choice of starting materials and reaction conditions.
  • The carbonyl chloride intermediates are key reactive species enabling diverse coupling reactions.
  • The amino-acetic acid coupling step is critical for introducing the biologically relevant amino acid moiety.

Summary Table of Key Intermediates and Final Product

Compound ID Description Key Reaction Step Yield (%) Reference
Ethyl 5-methyl-7-phenyl-triazolopyrimidine-2-carboxylate Cyclocondensation product Cyclocondensation 70-100
5-methyl-7-phenyl-triazolopyrimidine-2-carbonyl chloride Acid chloride intermediate Chlorination High
[(Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid Final target compound Coupling with amino-acetic acid 75-90

Chemical Reactions Analysis

Cyclization Reactions

The triazolo-pyrimidine scaffold undergoes cyclization with β-diketones, β-enaminones, or β-amino ketones under acidic or catalytic conditions to form fused heterocycles. For example:

  • Reaction with β-enaminones in glacial acetic acid yields derivatives with substitutions at positions 5 and 7 of the pyrimidine ring .
  • Microwave-assisted cyclization with α,β-unsaturated carbonyl compounds produces 1,2,4-triazolo[1,5-a]pyridines under catalyst-free conditions .
Reactants Conditions Products Yield Source
β-DiketonesAcetic acid, reflux5,7-Disubstituted triazolo-pyrimidines75–88%
α,β-Unsaturated carbonylsMicrowave, 120°C, 30 minFused triazolo-pyrimidines85–92%

Nucleophilic Substitution

The nitrogen atoms in the triazole and pyrimidine rings act as nucleophiles:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives .
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Zn²⁺) via nitrogen lone pairs, enabling catalytic applications .

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS at electron-deficient positions:

  • Nitration : Produces nitro derivatives at position 5 or 7 using HNO₃/H₂SO₄ .
  • Acylation : Friedel-Crafts acylation introduces acetyl groups at position 6 .

Hydrolysis and Functional Group Transformations

  • Ester Hydrolysis : The ethyl ester derivative is hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
  • Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of DCC/DMAP to form carboxamide derivatives .
Reaction Conditions Application Source
Ester → Carboxylic acidNaOH, EtOH, refluxImproved solubility for biological studies
Carboxylic acid → AmideDCC, DMAP, CH₂Cl₂Enhanced target specificity in drug design

Oxidative Coupling Reactions

  • Sonogashira Coupling : The iodo-substituted derivative reacts with terminal alkynes (e.g., phenylacetylene) to form alkynyl-triazolo-pyrimidines .
  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) couple with bromo derivatives to introduce aryl groups .

Reduction

The triazole ring undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C and H₂ reduces the triazole ring to a dihydrotriazole, altering electronic properties .

Interaction with Biological Targets

The compound inhibits influenza A virus polymerase by disrupting the PA-PB1 protein-protein interaction. Key interactions include:

  • Hydrogen Bonding : Between the carbonyl group and Gln408 in the PA subunit .
  • Hydrophobic Interactions : The phenyl group at position 7 binds to hydrophobic pockets in the target protein .

Key Comparative Data

Derivative Modification Site Biological Activity Reference
5-Methyl-7-phenyl analogC-5, C-7Anti-influenza (EC₅₀ = 1.2 μM)
Carboxamide analogC-2Antibacterial (MIC = 0.25 μg/mL vs E. coli)

Scientific Research Applications

Biological Activities

Research indicates that [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid exhibits a range of biological activities:

  • Anticancer Activity: Compounds containing triazolo and pyrimidine structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, derivatives have been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in several cancers including breast and lung cancer .
  • Antimicrobial Properties: Some derivatives have demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis, showcasing potential for development as antimicrobial agents .
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Potential

A study focused on the synthesis of novel triazolo compounds highlighted their efficacy against various cancer types. The results indicated that compounds derived from [1,2,4]triazolo[1,5-a]pyrimidine exhibited potent inhibitory effects on cancer cell proliferation in vitro. Notably, certain derivatives showed IC50 values in the low micromolar range against colon and breast cancer cells.

Case Study 2: Antimicrobial Evaluation

In another research effort, a series of triazolo derivatives were synthesized and evaluated for their antibacterial properties. The most promising compounds displayed minimum inhibitory concentrations comparable to standard antibiotics like Ciprofloxacin. This suggests their potential as alternative treatments for bacterial infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[1,5-a]pyrimidine core is highly modular, enabling diverse substitutions that alter physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Features Biological Activity
[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid - Acetic acid linked via carbamoyl group C₈H₇N₅O₃ High polarity due to carboxylic acid; potential for hydrogen bonding. Limited direct data; inferred antiviral/antitumor activity based on core .
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid (CAS: N/A) - CF₃ at position 7
- Acetic acid at position 2
C₉H₆F₃N₅O₂ Enhanced lipophilicity (CF₃ group); improved membrane permeability. Anticancer applications (e.g., AMPA receptor antagonism) .
[(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate (CAS: 67740-23-2) - Thioether linkage
- Hydroxy and methyl groups
C₈H₁₀N₄O₄S Increased solubility (hydrate form); sulfur enhances metal-binding capacity. Antimicrobial activity against E. coli and S. aureus .
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide (CAS: N/A) - Sulfamoylphenylamide at position 6 C₁₉H₁₅N₇O₃S Sulfonamide group confers antibacterial potency via enzyme inhibition. Active against Bacillus subtilis and Pseudomonas aeruginosa .
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: N/A) - Methylphenyl at position 7 C₁₄H₁₂N₄O₂ Aromatic substitution enhances π-π stacking in target binding. Antitubercular activity (MIC: 12.5 µg/mL against M. tuberculosis) .

Physicochemical Properties

Property Target Compound 2-[7-(Trifluoromethyl)-...]acetic acid [(7-Hydroxy-5-methyl-...)thio]acetic acid
LogP ~0.5 (calculated) ~2.1 (CF₃ increases lipophilicity) ~0.9 (hydrate reduces LogP)
Solubility High in polar solvents (DMSO, water) Moderate in ethanol High in water (hydrate form)
pKa ~3.1 (carboxylic acid) ~3.5 ~2.8 (thiol group)

Biological Activity

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid is a compound belonging to the triazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiviral, antibacterial, and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : [1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl amino acetic acid
  • Molecular Formula : C6_{6}H6_{6}N4_{4}O2_{2}

Antiviral Activity

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiviral properties. For instance:

  • Influenza Virus Inhibition : Compounds based on this scaffold have shown effectiveness against influenza A virus (IAV). One study identified a derivative with an EC50_{50} value of 16 µM and an IC50_{50} value of 19.5 µM against the PA-PB1 interaction of the IAV polymerase complex . These values suggest a promising potential for developing antiviral agents from this chemical framework.
  • SARS-CoV-2 Activity : Another derivative was evaluated against SARS-CoV-2 and displayed an EC50_{50} value of 34.47 µM, indicating moderate antiviral activity . The mechanism involves disrupting protein-protein interactions crucial for viral replication.

Antibacterial and Antifungal Activity

Studies have demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives possess notable antibacterial and antifungal properties:

  • Antibacterial Efficacy : A series of derivatives were synthesized and screened against various bacterial strains. Some compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL against both Gram-positive and Gram-negative bacteria . Notably, compound 9a showed an IC50_{50} of 0.68 µM against DNA gyrase, which is comparable to ciprofloxacin (IC50_{50} = 0.85 µM), highlighting its potential as a DNA gyrase inhibitor.
  • Antifungal Properties : The same derivatives were also tested for antifungal activity with promising results, indicating broad-spectrum antimicrobial potential.

Case Study 1: Influenza Virus Derivative

In a study focused on synthesizing derivatives targeting the influenza polymerase complex:

  • Compound Tested : A specific derivative showed an IC50_{50} of 12 µM in a minireplicon assay with broad anti-FluA and FluB activity (EC50_{50} values ranging from 7 to 25 µM) without cytotoxicity at concentrations up to 250 µM .

Case Study 2: Antibacterial Activity Evaluation

In another investigation:

  • Compounds Evaluated : Several derivatives were assessed for their antibacterial activity. The most active compounds demonstrated MIC values lower than those of standard antibiotics like ciprofloxacin . Molecular docking studies confirmed their binding efficacy at the DNA gyrase active site.

Data Summary

Activity Type Compound/Derivative IC50_{50} EC50_{50} Remarks
AntiviralDerivative against IAV19.5 µM16 µMEffective against PA-PB1 interaction
AntiviralSARS-CoV-2 DerivativeN/A34.47 µMModerate activity observed
AntibacterialCompound 9a0.68 µMN/AInhibits DNA gyrase effectively
AntifungalVarious DerivativesN/AN/ABroad-spectrum activity noted

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsConditionsYieldReference
β-oxo-ketone cyclization3-amino-triazole, ethyl 4-chloroacetoacetateAcetic acid, 180°C, 20 min45–65%
α,β-unsaturated ketone3-amino-triazole, Meldrum’s acidLemon juice, water-ethanol60–70%
Pd-catalyzed cyclizationN-aminopyridine, ethyl acetoacetatePd(OAc)₂, DMF, reflux50–75%

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key signals include the triazole proton (δ 8.5–9.0 ppm), pyrimidine protons (δ 7.3–8.6 ppm), and the acetic acid methylene group (δ 4.1–4.7 ppm). For example, in compound 39 (a related derivative), the methylene group appears at δ 4.24 ppm as a triplet .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 519.2 for compound 39) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 69.29%, H: 7.62%, N: 16.72% for C₂₉H₃₈N₆O₂) .
  • HPLC-PDA : Assess purity (≥95% for pharmaceutical-grade compounds) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to optimize bioactivity?

Methodological Answer:

Systematic Substituent Variation :

  • Modify positions 5, 6, and 7 on the pyrimidine ring. For example:
  • 5-Methyl-7-phenyl substitution enhances CB2 receptor affinity (Ki = 12 nM) .
  • Chlorine at position 5 improves herbicidal activity against barnyardgrass .
    • Introduce sulfonyl or thioacetamide groups to modulate solubility and target binding .

Pharmacological Assays :

  • Test compounds against specific targets (e.g., adenosine receptors , influenza A polymerase ). Use radioligand binding assays or enzymatic inhibition studies.

Q. Table 2: SAR Trends in Bioactivity

Substituent PositionFunctional GroupBioactivity OutcomeReference
5MethylEnhanced CB2 affinity
2Sulfonyl acetamideHerbicidal activity (IC₅₀ = 0.1 μM)
7PhenylAntiviral activity (EC₅₀ = 5 μM)

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or enzyme sources.
  • Substituent Position Isomerism : For example, 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers exhibit distinct antiviral potencies due to steric effects .
  • Purity : Impurities ≥5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis .

Q. Resolution Strategy :

Replicate assays under standardized conditions (e.g., identical cell lines, ATP concentrations).

Perform X-ray crystallography or molecular docking to confirm binding modes .

Advanced: What strategies improve reaction yields in large-scale synthesis of triazolo-pyrimidine derivatives?

Methodological Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ (10 mol%) in DMF to achieve 75% yield for cyclization reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance acyl chloride coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 min at 180°C for cyclization) .

Q. Table 3: Yield Optimization Techniques

ParameterImprovement StrategyYield IncreaseReference
CatalystPd(OAc)₂ (10 mol%)+20%
TemperatureMicrowave heating+15%
SolventDioxane (anhydrous)+10%

Basic: What are the common pharmacological targets for [1,2,4]triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Cannabinoid Receptors (CB2) : Derivatives with adamantyl groups show nanomolar affinity .
  • Adenosine Receptors : 5-Ethoxy-2-furyl derivatives act as antagonists (IC₅₀ = 0.8 μM) .
  • Herbicidal Targets : Sulfonyl acetamides inhibit acetyl-CoA carboxylase in weeds .

Advanced: How can computational methods guide the design of triazolo-pyrimidine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like influenza A PA-PB1 interface .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., trifluoromethyl groups enhance lipophilicity) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability and reactivity .

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